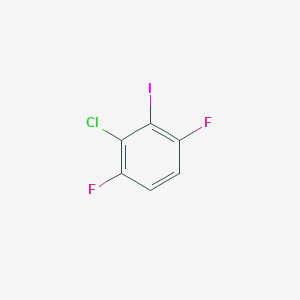

2-Chloro-1,4-difluoro-3-iodobenzene

Description

Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis and Materials Science

Polyhalogenated aromatic compounds are fundamental building blocks in advanced organic synthesis. nih.gov Their importance lies in their ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. nih.govacs.org Synthetic chemists utilize these compounds to forge new carbon-carbon and carbon-heteroatom bonds with high precision, which is a cornerstone for creating pharmaceuticals, agrochemicals, and other value-added molecules. acs.org The presence of multiple halogens on an aromatic ring allows for sequential and site-selective reactions, providing a powerful strategy for molecular diversification. nih.govresearchgate.net For instance, in transition-metal-catalyzed reactions, the different carbon-halogen bonds can be activated selectively, allowing for the stepwise introduction of various functional groups. nih.gov

In the realm of materials science, polyhalogenated arenes are crucial precursors for a wide range of advanced materials. They are incorporated into polymers, liquid crystals, and electronic materials. nih.govnih.gov The inclusion of halogens can significantly alter the electronic properties, thermal stability, and flame retardancy of polymers. Furthermore, the unique electronic and structural characteristics of these compounds make them valuable in the design of organic semiconductors and other functional materials where precise tuning of properties is essential. nih.gov The ability of halogen atoms to participate in halogen bonding, a type of noncovalent interaction, is also being exploited in crystal engineering and the design of supramolecular structures. nih.gov

Structural Features and Unique Halogen Orthogonality of 2-Chloro-1,4-difluoro-3-iodobenzene

This compound is a trihalogenated benzene (B151609) derivative with the molecular formula C₆H₂ClF₂I. Its structure is characterized by a benzene ring substituted with two fluorine atoms, one chlorine atom, and one iodine atom at specific positions. This substitution pattern leads to a molecule with distinct electronic and steric properties.

| Property | Value |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 274.43 g/mol |

| IUPAC Name | This compound |

| InChI Key | SPMBTZLENMPAMN-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. uni.lu

A key feature of this molecule is the "halogen orthogonality," which refers to the differential reactivity of the three distinct carbon-halogen bonds (C-I, C-Cl, and C-F). This orthogonality is a direct consequence of the differences in bond strength and the electronegativity of the halogen atoms. The C-F bond is the strongest carbon-halogen bond, while the C-I bond is the weakest. nih.gov This hierarchy allows for selective chemical transformations, as one type of halogen can be reacted while the others remain intact.

Carbon-Halogen Bond Dissociation Energies

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

Table 2: Average bond energies for carbon-halogen bonds, illustrating the basis for differential reactivity.

In transition metal-catalyzed cross-coupling reactions, the C-I bond is the most reactive and will typically undergo oxidative addition first under milder conditions. The C-Cl bond requires more forcing conditions to react, and the C-F bond is generally the most inert. This predictable reactivity allows this compound to serve as a versatile synthetic intermediate, where different functional groups can be introduced sequentially at the iodine, chlorine, and, with more difficulty, fluorine positions. The concept of using different halogens to control reactivity is a powerful tool in organic synthesis, enabling the construction of highly complex and specifically functionalized aromatic compounds. nih.govacs.org

Research Gaps and Opportunities in the Field of Complex Trihalogenated Benzenes

Despite the significant progress in the chemistry of polyhalogenated arenes, several research gaps and opportunities remain, particularly concerning complex trihalogenated benzenes like this compound. One of the primary challenges is achieving perfect site-selectivity in cross-coupling reactions, especially when the electronic and steric differences between the halogenated sites are subtle. acs.org While the general reactivity order (I > Br > Cl >> F) is a useful guide, overlapping reactivity windows can lead to mixtures of products, reducing the efficiency of synthetic routes. Developing more selective catalyst systems that can differentiate between similar C-X bonds is an ongoing area of research. acs.orgresearchgate.net

Furthermore, the synthesis of specific isomers of polyhalogenated benzenes can be challenging. google.com Direct halogenation of an aromatic ring often leads to a mixture of isomers that can be difficult to separate. google.com Therefore, developing novel and efficient synthetic methodologies for the regioselective synthesis of complex halogenation patterns is a significant opportunity.

Another area ripe for exploration is the application of these unique compounds. While their utility as synthetic intermediates is well-established, their potential as active components in materials science and medicinal chemistry is less explored. Investigating the unique properties conferred by the specific arrangement of three different halogens could lead to the discovery of new materials with novel electronic or optical properties, or bioactive molecules with unique modes of action. The study of halogen bonding in these complex systems, where multiple halogen bond donors and acceptors are present, also presents a fascinating area for future research. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-difluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMRNDMPTRBQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294420 | |

| Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-36-4 | |

| Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloro 1,4 Difluoro 3 Iodobenzene

Hydrodehalogenation Pathways and Catalytic Systems

Hydrodehalogenation is a crucial reaction for the selective removal of halogen atoms from aromatic rings, often employed in detoxification processes and as a synthetic tool. The presence of multiple, different halogens on 2-Chloro-1,4-difluoro-3-iodobenzene makes its hydrodehalogenation a subject of significant interest, particularly concerning the selective cleavage of specific carbon-halogen (C-X) bonds.

The selective removal of one type of halogen in the presence of others is a significant challenge in the hydrodehalogenation of polyhalogenated aromatic compounds. The reactivity of the C-X bond towards cleavage generally follows the order C-I > C-Br > C-Cl > C-F, which is inversely proportional to the bond dissociation energy. This trend suggests that in this compound, the C-I bond would be the most susceptible to cleavage, followed by the C-Cl bond, and finally the highly stable C-F bonds.

However, achieving selective defluorination is a particularly formidable task due to the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry. acs.org While traditional methods often struggle with C-F bond activation, recent advancements have shown promise. For instance, enzymatic defluorination of various fluorinated compounds has gained attention, although the specific application to this compound is not yet reported. researchgate.net The handling of fluorinated aromatics also presents challenges due to their potential for unexpected reactions like defluorination. numberanalytics.com

Both heterogeneous and homogeneous catalytic systems play a pivotal role in facilitating the cleavage of C-X bonds. Heterogeneous catalysts, such as metals supported on carbon, are widely used for hydrodehalogenation reactions. These systems offer advantages in terms of easy separation and reusability. For instance, a μ-nitrido diiron phthalocyanine (B1677752) complex immobilized on a carbon support has demonstrated high catalytic activity in heterogeneous defluorination in water. acs.org

Homogeneous catalysts, on the other hand, can offer higher selectivity and activity under milder reaction conditions. Transition metal complexes are often employed to activate C-X bonds. For example, palladium-catalyzed reactions are known to facilitate the defluorinative functionalization of fluoroalkyl complexes. nsf.gov The choice between heterogeneous and homogeneous catalysis often depends on the desired selectivity and the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. wikipedia.org In this process, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.orgbyjus.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orgbyjus.comlibretexts.org

The rate of an SNAr reaction is significantly influenced by the nature of the halogen leaving group. Counterintuitively, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iq This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. uomustansiriyah.edu.iqcsbsju.eduyoutube.com The subsequent departure of the leaving group is a faster process. wikipedia.org

Steric hindrance around the reaction center can also play a role, although the planar nature of the aromatic ring means that backside attack, characteristic of SN2 reactions, is not possible. wikipedia.org In this compound, the presence of multiple halogen atoms creates a sterically crowded environment, which could influence the approach of the nucleophile. Computational studies on polyhalogenated heterocycles have shown that activation energies for nucleophilic attack can differ significantly at different positions due to steric and electronic effects. wuxibiology.com

Table 1: Reactivity of Halogens in SNAr Reactions

| Halogen | Electronegativity | Reactivity in SNAr | Reason |

|---|---|---|---|

| F | 3.98 | Highest | Strongly polarizes the C-X bond, facilitating nucleophilic attack. uomustansiriyah.edu.iqcsbsju.eduyoutube.com |

| Cl | 3.16 | Moderate | Less effective at polarizing the C-X bond compared to fluorine. wikipedia.org |

| Br | 2.96 | Moderate | Similar reactivity to chlorine in SNAr. wikipedia.org |

| I | 2.66 | Lowest | Least effective at polarizing the C-X bond. wikipedia.org |

Electrophilic Aromatic Substitution (EAS) with Halogenated Aromatics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. openochem.orgnumberanalytics.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. openochem.orguci.edu The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution.

Halogens are considered deactivating groups in EAS reactions due to their electron-withdrawing inductive effect, which destabilizes the arenium ion. tiwariacademy.com However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, partially stabilizing the intermediate when the electrophile attacks at these positions. In the case of this compound, the presence of three deactivating halogen substituents would significantly reduce the nucleophilicity of the aromatic ring, making EAS reactions challenging to achieve without harsh conditions or powerful electrophiles. tiwariacademy.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. openochem.orglibretexts.orglumenlearning.com

Radical Reactions and Single Electron Transfer (SET) Processes Involving the Compound

Aryl halides can undergo reactions involving radical intermediates, often initiated by a single electron transfer (SET) process. rsc.org In such reactions, an electron is transferred to the aryl halide, leading to the formation of a radical anion which then fragments to produce an aryl radical and a halide ion. researchgate.net These highly reactive aryl radicals can then participate in various bond-forming reactions. rsc.org

The generation of aryl radicals from aryl halides can be achieved through various methods, including the use of reduced organic hydrocarbons as super reductants in the solid state under mechanical energy. rsc.org This mechanochemical approach offers a solvent-free and transition-metal-free route to C-C cross-coupling reactions. rsc.orgdntb.gov.ua Photoinduced, copper-catalyzed cross-couplings of aryl halides with thiols also proceed via an SET pathway involving radical intermediates. organic-chemistry.org The relative ease of reduction of the C-X bond (I > Br > Cl > F) suggests that in this compound, the C-I bond would be the most likely site for initial radical formation. researchgate.net

Exploration of Reaction Selectivity and Regiochemistry

The reactivity of "this compound" is characterized by the distinct electronic and steric influences of its three different halogen substituents. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for selective functionalization at the C-3 position.

In contrast, the chlorine and fluorine atoms are generally less reactive under these conditions. The strong carbon-fluorine bonds are typically inert to palladium catalysis, while the carbon-chlorine bond requires more forcing conditions to react. This hierarchy of reactivity (I > Br > Cl) is a well-established principle in cross-coupling chemistry. libretexts.org

Furthermore, the electronic nature of the fluorine and chlorine atoms, being electron-withdrawing, can influence the reactivity of the adjacent C-H bonds. The fluorine atoms, in particular, can act as directing groups in ortho-metalation reactions, a process where a strong base deprotonates a position adjacent to the directing group. wikipedia.orgorganic-chemistry.org This can provide a pathway to functionalize the C-2 or C-5 positions, depending on the reaction conditions and the specific directing effect of the substituents.

Regioselectivity in Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org In the case of this compound, the reaction is expected to proceed with high regioselectivity at the C-I bond.

Table 1: Hypothetical Regioselective Sonogashira Coupling of this compound

| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Chloro-1,4-difluoro-3-(phenylethynyl)benzene | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | Toluene | 2-Chloro-1,4-difluoro-3-((trimethylsilyl)ethynyl)benzene | Data not available |

| 3 | 1-Hexyne | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Dioxane | 2-Chloro-3-(hex-1-yn-1-yl)-1,4-difluorobenzene | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

The regioselectivity is primarily dictated by the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl and C-F bonds, making it the most susceptible to oxidative addition to the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can influence the reaction efficiency, but the regiochemical outcome is expected to remain consistent.

Regioselectivity in Suzuki-Miyaura Coupling Reactions

Similar to the Sonogashira coupling, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is anticipated to be highly regioselective for the C-I bond of this compound. rsc.orgresearchgate.net

Table 2: Hypothetical Regioselective Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Chloro-2,5-difluoro-1,1'-biphenyl | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 3-Chloro-2,5-difluoro-4'-methoxy-1,1'-biphenyl | Data not available |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | 1,4-Dioxane | 2-(3-Chloro-2,5-difluorophenyl)thiophene | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially when coupling with less reactive boronic acids or when trying to activate the C-Cl bond under more forcing conditions for subsequent couplings. However, under standard conditions, the selective coupling at the iodine-bearing carbon is the expected major pathway.

Derivatization and Subsequent Transformations of 2 Chloro 1,4 Difluoro 3 Iodobenzene

Synthesis of Novel Polyhalogenated Derivatives

There is a lack of specific studies detailing the synthesis of novel polyhalogenated derivatives starting from 2-Chloro-1,4-difluoro-3-iodobenzene.

Functional Group Interconversions

While general principles of functional group interconversions are well-established in organic chemistry, specific examples and conditions for converting the chloro, fluoro, or iodo groups of this particular molecule into other functionalities are not described in the available search results. ub.eduvanderbilt.edu

Application as a Synthon for Complex Organic Molecules

The potential of this compound as a synthon is implied by its structure, but there is no specific literature demonstrating its application in the total synthesis of complex organic molecules.

Preparation of Building Blocks for Advanced Chemical Synthesis

Similarly, no dedicated research could be found that focuses on the preparation of more advanced building blocks derived from this compound for use in further chemical syntheses.

Exploration of Organometallic Intermediates from the Compound

The formation of organometallic reagents, such as Grignard or organolithium species, is a common strategy for halogenated aromatics. msu.edu The reactivity order of halogens (I > Br > Cl) would suggest that metal-halogen exchange would preferentially occur at the iodine-bearing carbon. However, specific studies exploring the formation and subsequent reactions of organometallic intermediates from this compound are not available.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1,4 Difluoro 3 Iodobenzene

Elucidation of Electronic and Vibrational States through Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques employed to probe the vibrational modes of molecules. For 2-Chloro-1,4-difluoro-3-iodobenzene, these spectroscopic methods offer a detailed fingerprint of its molecular structure, revealing characteristic frequencies for the carbon-halogen bonds (C-Cl, C-F, and C-I) and the aromatic ring.

In a study of similar halogenated benzene (B151609) derivatives, IR spectroscopy was utilized to identify key functional groups. For instance, in 2,6-dichloro-3,5-difluoro-4-iodoaniline, the N-H stretching vibrations were observed at 3427 and 3304 cm⁻¹, while the C=C stretching of the aromatic ring appeared at 1610 cm⁻¹ vanderbilt.edu. For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, both Raman and Fourier transform infrared (FTIR) spectroscopy were used to assign the vibrational modes of the molecules. researchgate.net These techniques, when applied to this compound, would allow for the precise identification of vibrational frequencies associated with the benzene core and its halogen substituents.

Illustrative Data Table of Expected Vibrational Frequencies:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1625-1440 |

| C-F | Stretching | 1400-1000 |

| C-Cl | Stretching | 850-550 |

| C-I | Stretching | 600-500 |

Note: The actual experimental values may vary due to the specific electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a multi-nuclear approach provides a comprehensive picture of its structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the neighboring halogen atoms. For example, in the ¹H NMR spectrum of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, the aromatic protons appear in the region characteristic of substituted benzenes. nih.gov Similarly, the ¹H NMR of 1-chloro-2,4-difluorobenzene shows multiplets in the aromatic region. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift being highly sensitive to the attached halogen atoms. For instance, the ¹³C NMR of 2,6-dichloro-3,5-difluoro-4-iodoaniline shows distinct signals for the carbon atoms, with coupling to fluorine observed. vanderbilt.edu

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of this compound would show signals for the two fluorine atoms, and their chemical shifts and coupling constants would provide crucial information about their positions on the benzene ring relative to the other halogens. In a study of related compounds, ¹⁹F NMR was used to identify different isomers based on the distinct fluorine signals. vanderbilt.edu

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Interactions |

| ¹H | 6.5 - 8.0 | H-H, H-F |

| ¹³C | 90 - 160 | C-H, C-F |

| ¹⁹F | -100 to -150 | F-H, F-F |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom and one iodine atom. For instance, the EI-MS of 2,6-dichloro-3,5-difluoro-4-iodoaniline showed a clear molecular ion peak with the expected isotopic distribution for two chlorine atoms. vanderbilt.edu

The fragmentation pathways of halogenated benzenes in mass spectrometry often involve the loss of halogen atoms or other small neutral molecules. A detailed analysis of the fragment ions in the mass spectrum of this compound can provide valuable information about the relative bond strengths and the stability of the resulting fragments. Studies on the mass spectral fragmentation of cyclic difluoroamino and nitro compounds have demonstrated the utility of collision-induced dissociation (CID) to construct detailed fragmentation pathways. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For halogenated compounds like this compound, halogen bonding is a significant intermolecular force. chemistryviews.orgacs.org This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.com The presence of iodine, a highly polarizable halogen, makes it a strong halogen bond donor. chemistryviews.org

In cases where obtaining suitable single crystals of the target compound is challenging, the crystalline sponge method offers a revolutionary alternative for structure determination. creative-biostructure.comnih.gov This technique utilizes a porous crystalline framework, or "sponge," that can absorb and orient guest molecules within its pores. iucr.orgresearchgate.net The ordered arrangement of the guest molecules within the crystalline sponge allows for their structure to be determined by X-ray diffraction. creative-biostructure.comchinesechemsoc.org This method is particularly advantageous for analyzing very small quantities of material, even at the nanogram level, and can be used to determine the structure of liquids or oils that are difficult to crystallize by conventional means. creative-biostructure.comchinesechemsoc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior of this compound

The study of the interaction of ultraviolet and visible light with this compound provides critical insights into its electronic structure and reactivity. UV-Vis spectroscopy reveals the electronic transitions that occur within the molecule, while an examination of its photochemical behavior elucidates the consequences of absorbing this energy, such as the cleavage of chemical bonds.

Correlation Between Electronic Structure and Optical Properties

The optical properties of this compound, specifically its absorption of UV light, are intrinsically linked to its electronic structure. The benzene ring, with its conjugated π-system, is the primary chromophore. The substituents—chlorine, fluorine, and iodine—act as auxochromes, modifying the absorption characteristics of the parent benzene molecule.

The UV spectrum of benzene exhibits characteristic absorptions arising from π→π* transitions. libretexts.org In substituted benzenes, these transitions are altered by the presence of substituents. Halogens, such as fluorine, chlorine, and iodine, exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs of electrons. These effects influence the energy levels of the molecular orbitals involved in the electronic transitions.

For this compound, the interplay of these effects from the four halogen substituents determines the precise wavelengths of maximum absorption (λmax). Generally, halogen substitution on a benzene ring leads to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. spcmc.ac.in This is because the resonance effect, which raises the energy of the highest occupied molecular orbital (HOMO), tends to outweigh the inductive effect, which lowers the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO). This results in a smaller HOMO-LUMO gap and, consequently, absorption of lower-energy light.

The iodine atom, being the largest and most polarizable of the halogens present, is expected to have the most significant influence on the UV-Vis spectrum. A notable feature in the electronic spectra of iodoaromatic compounds is the presence of a distinct absorption band at longer wavelengths, which is attributed to an n→σ* transition involving the non-bonding electrons of the iodine atom and the anti-bonding orbital of the carbon-iodine bond. wiley.com This transition is of lower energy than the π→π* transitions of the benzene ring.

The photochemical behavior of this compound is dominated by the photolability of the carbon-iodine bond. wiley.com Upon absorption of UV radiation, particularly at wavelengths corresponding to the n→σ* transition, the C-I bond is susceptible to homolytic cleavage, generating a 2-chloro-1,4-difluorophenyl radical and an iodine radical. This process is a common photochemical reaction for iodoaromatic compounds and is a key step in various photochemical syntheses. preprints.org The fluorine and chlorine substituents are less likely to be involved in photochemical cleavage under typical UV irradiation conditions due to the much higher strength of the C-F and C-Cl bonds compared to the C-I bond.

The electronic structure, therefore, not only dictates the wavelengths at which this compound absorbs light but also predetermines its photochemical reactivity, with the C-I bond being the most probable site of photo-induced dissociation.

Interactive Data Tables

Table 1: Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π* (E2-band) | ~210-230 | ~8,000-12,000 |

| π→π* (B-band) | ~260-280 | ~500-1,000 |

| n→σ* (C-I bond) | ~280-300 | ~300-600 |

Note: The data in this table are estimated based on the typical spectral characteristics of substituted halobenzenes and have not been experimentally determined for this specific compound.

Computational and Theoretical Chemical Studies of 2 Chloro 1,4 Difluoro 3 Iodobenzene

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical calculations used to predict the electronic structure and properties of molecules. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying medium-sized organic molecules. These calculations are foundational for understanding the geometry, energy, and reactivity of 2-chloro-1,4-difluoro-3-iodobenzene.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find this equilibrium geometry. prensipjournals.comnih.gov The resulting structure provides precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is heavily influenced by its halogen substituents. The fluorine, chlorine, and iodine atoms exert significant inductive (-I) and resonance (+R) effects, altering the electron density distribution across the benzene (B151609) ring. The high electronegativity of the fluorine and chlorine atoms withdraws electron density from the ring, while the larger and more polarizable iodine atom also contributes to this electronic landscape. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Geometrical Parameters for this compound| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.09 Å |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |

| C-C-C Bond Angle | ~118° - 122° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the halogens is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's behavior in various chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies| Orbital/Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 to -7.5 eV | Region of electrophilic attack |

| LUMO | -1.0 to -2.0 eV | Region of nucleophilic attack |

| HOMO-LUMO Gap | ~5.0 to 6.0 eV | Indicates high kinetic stability |

Computational methods can accurately predict the vibrational (infrared and Raman) and rotational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a frequency analysis can be performed. This yields the characteristic vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net

For this compound, theoretical spectra would show distinct peaks corresponding to C-F, C-Cl, and C-I stretching vibrations, as well as aromatic C-H and C-C vibrations. These predicted spectra are invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound. Small discrepancies between theoretical (gas-phase) and experimental (solid- or liquid-phase) spectra can arise due to intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with surrounding molecules like solvents. nih.gov

An MD simulation of this compound, typically placed in a simulation box with a solvent like water or an organic solvent, could reveal how the molecule interacts with its environment. This includes the formation and lifetime of non-covalent interactions, the structure of the solvation shell around the molecule, and its translational and rotational diffusion. Such simulations are critical for understanding how the compound behaves in a realistic chemical or biological setting.

Analysis of Aromaticity Using Computational Descriptors (e.g., NICS)

Aromaticity is a fundamental property of cyclic, planar molecules with delocalized π-electrons that grants them enhanced stability. While benzene is the archetypal aromatic compound, the aromaticity of substituted derivatives can be quantified using computational descriptors. One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). scispace.com

NICS is typically calculated at the center of the aromatic ring (NICS(0)) or at a point just above it (e.g., NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. masterorganicchemistry.comresearchgate.net For this compound, DFT calculations would be expected to yield a significantly negative NICS value, confirming the aromatic character of the benzene ring, though the magnitude might be slightly altered by the halogen substituents compared to pure benzene.

Table 3: Predicted NICS Values for Aromaticity Analysis| Compound | Predicted NICS(0) (ppm) | Interpretation |

|---|---|---|

| Benzene (Reference) | ~ -9.7 | Strongly Aromatic |

| This compound | ~ -8.0 to -9.5 | Aromatic |

Investigation of Halogen Bonding (XB) and Non-Covalent Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgacs.org The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. wiley-vch.de

In this compound, the iodine atom is the most potent halogen bond donor. Computational analysis of the molecular electrostatic potential (MEP) surface would reveal a region of positive potential (the σ-hole) on the iodine atom along the axis of the C-I bond. wiley-vch.de The magnitude of this potential (Vs,max) can be calculated to quantify the strength of the iodine as a halogen bond donor. The electron-withdrawing fluorine and chlorine atoms on the ring are expected to enhance the positivity of this σ-hole, making the iodine in this molecule a particularly effective halogen bond donor. Other non-covalent interactions, such as π-π stacking or C-H···π interactions, could also be investigated to understand how the molecule self-assembles or binds to other molecules. nih.govmdpi.com

Table 4: Predicted Maximum Electrostatic Potential (Vs,max) on Halogen σ-holes| Halogen Atom | Predicted Vs,max (kcal/mol) | Halogen Bond Donor Strength |

|---|---|---|

| Iodine (on C3) | +25 to +35 | Strong |

| Chlorine (on C2) | +10 to +15 | Weak to Moderate |

| Fluorine (on C1, C4) | ~0 or slightly negative | Very Weak / Non-existent |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Currently, there is a notable absence of specific quantum chemical studies in publicly available scientific literature focusing on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, including the identification of transition states and intermediates, research has not yet been specifically directed towards this particular halogenated aromatic compound.

General methodologies in computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are frequently employed to investigate the mechanisms of organic reactions. These studies typically involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. This process allows for the characterization of transition state structures, which are critical for understanding reaction kinetics and selectivity. For instance, studies on similar halogenated benzenes often explore mechanisms like nucleophilic aromatic substitution (SNAr), halogen-metal exchange, or cross-coupling reactions. However, specific calculations and detailed mechanistic pathways for this compound remain an area for future research.

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Aromatics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. These models are particularly valuable for classes of compounds like halogenated aromatics, which are of significant environmental and industrial interest. QSPR studies establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property.

While numerous QSPR models have been developed for various classes of halogenated aromatic compounds to predict properties such as toxicity, boiling point, and solubility, there is no specific mention or inclusion of this compound in the available research. The development of robust QSPR models relies on large and diverse datasets of compounds with experimentally determined properties. The absence of this specific compound from such studies suggests a lack of available experimental data for the properties typically modeled.

A general approach in QSPR modeling involves the following steps:

Data Set Selection: A group of structurally related compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Below is an illustrative data table showing the types of descriptors that could be used in a QSPR study of halogenated benzenes. It is important to note that the values for this compound are not derived from a specific QSPR study but are hypothetical examples of calculable molecular descriptors.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Halogen Atoms |

| 1,2-Dichlorobenzene | 147.00 | 3.43 | 0.00 | 2 |

| 1,3,5-Trifluorobenzene | 132.08 | 2.43 | 0.00 | 3 |

| Iodobenzene | 204.01 | 3.25 | 0.00 | 1 |

| This compound | 274.44 | (Not available) | (Not available) | 4 |

Methodological Development for Predicting Molecular Interactions

The prediction of molecular interactions is a key aspect of QSPR and computational chemistry. Methodological developments in this area aim to improve the accuracy and efficiency of predicting how molecules will interact with each other and with their environment. These interactions are fundamental to a wide range of chemical and biological processes.

Recent advancements in this field include the development of:

3D-QSPR and 4D-QSPR: These methods extend traditional 2D-QSPR by incorporating three-dimensional information about the molecular structure and, in the case of 4D-QSPR, conformational flexibility. This allows for a more detailed and accurate representation of molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic information about molecular interactions over time, offering insights that are not available from static models.

Quantum Mechanical Descriptors: The use of descriptors derived from quantum chemical calculations can provide a more fundamental and accurate description of the electronic properties that govern molecular interactions.

Machine Learning and Artificial Intelligence: The application of sophisticated machine learning algorithms is becoming increasingly common in QSPR, enabling the development of highly predictive models from large and complex datasets.

These methodological advancements are broadly applicable to the study of halogenated aromatic compounds. However, their specific application to predict the molecular interactions of this compound has not been documented in the scientific literature.

Advanced Applications and Materials Science Relevance

As a Precursor in the Synthesis of Specialty Polymers and High-Performance Materials

The structural characteristics of 2-Chloro-1,4-difluoro-3-iodobenzene, specifically the presence of fluorine, chlorine, and iodine atoms on a benzene (B151609) ring, make it a valuable building block for creating specialized polymers. The carbon-iodine bond is particularly susceptible to cleavage, offering a reactive handle for polymerization reactions, while the fluorine and chlorine atoms can impart desirable properties to the resulting materials.

These halogen atoms, particularly fluorine, are known to enhance key characteristics of polymers. The incorporation of fluorinated monomers like this compound can lead to polymers with improved thermal stability, greater chemical resistance against corrosive environments, and lower flammability. These high-performance materials are sought after in demanding environments, such as in the aerospace, automotive, and chemical processing industries.

Incorporation into Organic Electronics and Optoelectronic Devices

In the realm of organic electronics, the precise tuning of a material's electronic properties is paramount. The introduction of electron-withdrawing groups, such as the fluorine and chlorine atoms present in this compound, can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a polymer. This control is crucial for designing efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

By strategically incorporating this multifaceted monomer into the polymer backbone, researchers can engineer materials with tailored charge transport properties and improved device performance and stability. The specific substitution pattern of this compound can also influence the morphology and intermolecular interactions within the active layer of an optoelectronic device, further impacting its efficiency and operational lifetime.

Modification of Material Properties (e.g., Chemical Resistance, Electrical Conductivity)

The integration of this compound into polymer structures can lead to a significant modification of their bulk properties. The strong carbon-fluorine bonds contribute to exceptional chemical inertness, making the resulting materials resistant to a wide range of solvents, acids, and bases. This enhanced chemical resistance is a critical attribute for applications in protective coatings, seals, and linings.

Furthermore, while halogenated hydrocarbons are typically insulating, their incorporation into conjugated polymer systems can modulate electrical conductivity. The electronic effects of the halogen substituents can alter the bandgap of the polymer and influence the mobility of charge carriers. This allows for the fine-tuning of the material's electrical properties, paving the way for its use in applications ranging from antistatic coatings to the active components of electronic sensors.

Role in Catalysis: Ligand Design and Catalyst Development

The utility of this compound extends into the field of catalysis, primarily as a precursor for the synthesis of sophisticated ligands. The distinct reactive sites on the benzene ring allow for sequential and site-selective cross-coupling reactions. For instance, the iodine atom can be readily displaced in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups.

This step-wise functionalization enables the construction of complex molecular architectures that can serve as ligands for transition metal catalysts. The electronic and steric properties of these ligands can be precisely controlled by the choice of coupling partners, and the presence of the fluorine and chlorine atoms can influence the catalytic activity and selectivity of the final metal complex. These tailored catalysts are instrumental in a variety of chemical transformations, from pharmaceutical synthesis to the production of fine chemicals.

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering rely on the predictable and directional nature of non-covalent interactions to assemble molecules into well-defined, functional architectures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in this field. The iodine and chlorine atoms of this compound can act as halogen bond donors, interacting with electron-rich atoms to guide the self-assembly of molecules in the solid state.

The fluorine atoms, while generally poor halogen bond donors, can participate in other non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, further directing the crystal packing. By leveraging these interactions, scientists can design and construct crystalline materials with specific topologies and properties, including porous materials for gas storage and separation, and co-crystals with tailored physical characteristics.

Design of Flexible or Actuating Organic Crystals

A fascinating application of crystal engineering is the development of dynamic crystalline materials that can respond to external stimuli, such as light or heat. The design of such flexible or actuating organic crystals often involves the incorporation of molecular components that can undergo a change in shape or orientation within the crystal lattice.

The specific substitution pattern of this compound can lead to anisotropic intermolecular interactions, which are a key prerequisite for creating crystals that exhibit mechanical responses. For example, upon photoirradiation, a molecule within the crystal could undergo a conformational change, leading to a macroscopic change in the crystal's shape. The tailored design of molecules like this compound is a critical step towards the realization of these advanced "smart" materials.

Analytical Standards and Reference Materials for Environmental Research

In environmental analysis, the accurate identification and quantification of pollutants are of utmost importance. Halogenated aromatic compounds are a significant class of environmental contaminants, and their analysis often relies on the use of certified reference materials and analytical standards.

Given its well-defined chemical structure and stability, this compound can serve as a valuable standard for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Its unique isotopic signature and fragmentation pattern in mass spectrometry would allow it to be used as an internal standard or a surrogate standard in the analysis of complex environmental samples, ensuring the accuracy and reliability of the analytical data. This role is crucial for monitoring the presence and fate of halogenated compounds in the environment, without focusing on its own toxicity.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Insights

Currently, there are no direct academic contributions or published insights specifically for 2-Chloro-1,4-difluoro-3-iodobenzene. However, the study of its isomers and related polyhalogenated benzenes provides a foundation for predicting its behavior. For instance, research on compounds like 2-Chloro-1,3-difluoro-4-iodobenzene highlights their role as versatile intermediates in organic synthesis. The presence of multiple, different halogen atoms on the benzene (B151609) ring offers distinct reactivity at each site, a key insight for synthetic planning. The primary academic contribution of future work on the title compound would be to elucidate the unique reactivity conferred by the 1,2,3,4-substitution pattern of halogens with varying electronic and steric properties.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The synthesis of this compound presents a significant regiochemical challenge. A potential, though unexplored, pathway could involve a multi-step halogenation of 1,4-difluorobenzene. The directing effects of the fluorine atoms would need to be carefully managed to achieve the desired substitution pattern.

Hypothetical Synthetic Approach:

Chlorination of 1,4-difluorobenzene: This would likely yield 2-chloro-1,4-difluorobenzene as the major product due to the ortho,para-directing nature of fluorine.

Iodination of 2-chloro-1,4-difluorobenzene: The introduction of an iodine atom at the 3-position would be challenging due to steric hindrance from the adjacent chlorine and fluorine atoms and the deactivating nature of the halogens. tiwariacademy.com Specialized iodinating reagents and reaction conditions would need to be developed.

The reactivity of this compound is expected to be dominated by the distinct properties of its carbon-halogen bonds. The C-I bond would be the most likely site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to its lower bond dissociation energy compared to C-Cl and C-F bonds. The exploration of selective cross-coupling reactions at the iodine-bearing carbon would be a primary focus of initial reactivity studies.

Potential for Novel Computational and Theoretical Studies

The absence of experimental data makes this compound an ideal candidate for computational and theoretical investigation. Density Functional Theory (DFT) and other ab initio methods could be employed to predict a range of molecular properties. researchgate.netnih.govnumberanalytics.com

Potential Computational Research Areas:

Molecular Geometry and Electronic Structure: Calculation of bond lengths, bond angles, and dihedral angles to understand the steric strain and conformational preferences. Analysis of the molecular orbital energies (HOMO, LUMO) to predict reactivity. numberanalytics.com

Spectroscopic Properties: Prediction of 1H, 13C, and 19F NMR chemical shifts, which would be invaluable for the characterization of the compound if it were synthesized. numberanalytics.com

Reaction Mechanisms: Modeling the transition states and reaction pathways for various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, to predict regioselectivity and reaction barriers.

Halogen Bonding: Investigating the potential for the iodine and chlorine atoms to act as halogen bond donors, an interaction of growing importance in medicinal chemistry and materials science. nih.gov

A comparative computational study of all 24 isomers of chloro-difluoro-iodobenzene would provide a comprehensive understanding of how substituent placement fine-tunes the properties of these molecules.

Emerging Applications in Non-Biomedical Fields

While biomedical applications are a common driver for the synthesis of halogenated compounds, the unique properties of molecules like this compound suggest potential uses in other advanced fields.

Materials Science: As a monomer or a building block, it could be used to create highly fluorinated polymers. Such materials often exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for specialized coatings, and electronic components. The corresponding isomer, 2-Chloro-1,3-difluoro-4-iodobenzene, has been explored for this purpose.

Organic Electronics: The introduction of heavy atoms like iodine can influence photophysical properties, including promoting intersystem crossing. This could make derivatives of this compound interesting candidates for use in organic light-emitting diodes (OLEDs) or as sensitizers in photodynamic therapy.

Liquid Crystals: Polysubstituted benzene rings are common cores in liquid crystal molecules. The specific dipole moment and polarizability of this compound could be exploited in the design of new liquid crystalline materials. google.com

Interdisciplinary Research Opportunities

The study of this compound is inherently interdisciplinary, requiring expertise from various scientific domains.

Synthetic Chemistry & Process Development: Chemical engineers and synthetic chemists could collaborate to develop a safe, scalable, and efficient synthesis for this compound, potentially leveraging flow chemistry to control the exothermic nature of halogenation reactions.

Computational Chemistry & Spectroscopy: A close collaboration between theoretical chemists and spectroscopists would be essential. Computational predictions of spectroscopic data would guide the characterization of the synthesized molecule, and experimental data would, in turn, validate and refine the computational models.

Materials Science & Polymer Chemistry: Materials scientists could work with polymer chemists to incorporate this molecule into new polymeric materials and to characterize the resulting bulk properties, such as thermal stability, conductivity, and optical transparency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1,4-difluoro-3-iodobenzene, and what challenges are associated with its halogen substitution pattern?

- Methodological Answer : Synthesis typically involves sequential halogenation of benzene derivatives. For example:

- Step 1 : Fluorination via Balz-Schiemann reaction using diazonium salts.

- Step 2 : Chlorination via electrophilic substitution, leveraging directing effects of fluorine.

- Step 3 : Iodination using Ullmann coupling or direct metal-halogen exchange.

Challenges include steric hindrance from adjacent halogens and regioselectivity control due to competing electronic effects (e.g., fluorine’s strong -I effect vs. iodine’s polarizability). Use of protective groups or low-temperature reactions may mitigate side products .

Q. How should researchers safely handle and store this compound given its reactivity and potential hazards?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water, as halogenated aromatics may hydrolyze or release toxic gases (e.g., HI) .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 4–8°C. Separate from oxidizing agents and moisture .

- Emergency Protocols : For spills, neutralize with dry sand and dispose as hazardous waste. Use CO₂ or dry chemical extinguishers for fires .

Q. What analytical techniques are most effective for characterizing the purity and structure of polyhalogenated benzene derivatives like this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR to resolve halogen-induced chemical shifts. ¹H NMR is less informative due to low proton count.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M]⁺) and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- Elemental Analysis : Validate C/F/Cl/I ratios.

- X-ray Crystallography : For definitive structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How do the electronic effects of chlorine, fluorine, and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Directing Effects : Fluorine’s strong -I and +M effects activate para positions, while chlorine (-I) deactivates ortho/para. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Reactivity in Couplings : Iodine acts as a superior leaving group compared to Cl/F. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) for selective C–I bond activation.

- Experimental Design : Screen solvents (DMF, THF) and bases (K₂CO₃, CsF) to balance reactivity and stability of intermediates .

Q. What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across different studies?

- Methodological Answer :

- Data Validation : Reproduce measurements using standardized protocols (e.g., ASTM methods for boiling point determination under reduced pressure).

- Computational Modeling : Compare experimental data with DFT-calculated properties (e.g., logP via COSMO-RS).

- Interlaboratory Studies : Collaborate to identify systematic errors (e.g., purity discrepancies via HPLC-UV).

- Literature Review : Prioritize peer-reviewed studies over vendor datasheets .

Q. In the context of medicinal chemistry, what in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS/MS.

- SAR Studies : Synthesize analogs with varying halogens to correlate electronic effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.